Benzene-1,3,5-d3
Overview
Description
Scientific Research Applications
Benzene-1,3,5-d3 is extensively used in:
NMR Spectroscopy: Its deuterium atoms provide a distinct signal, making it an excellent solvent and reference compound in NMR studies.
Isotopic Labeling: Used in tracer studies to understand reaction mechanisms and pathways in organic chemistry.
Material Science: Investigating the properties of deuterated materials and their interactions.
Pharmaceutical Research: Studying the metabolism and pharmacokinetics of deuterated drugs
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzene-1,3,5-d3, also known as 1,3,5-Trideuteriobenzene, is a deuterated derivative of benzene . It is primarily used in studies concerning benzene
Mode of Action
It is known that deuterated compounds are often used as tracers for quantitation during the drug development process . The presence of deuterium (heavy hydrogen) can affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Benzene and its derivatives are known to have wide applications in various scientific disciplines, including supramolecular chemistry . They can self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding .
Pharmacokinetics
The presence of deuterium can potentially affect the pharmacokinetic profile of the compound .
Result of Action
It is known that benzene and its derivatives can form supramolecular structures, which have applications in various fields such as nanotechnology, polymer processing, and biomedical applications .
Action Environment
It is worth noting that the compound is a liquid at room temperature with a boiling point of 80°c and a melting point of 55°C .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzene-1,3,5-d3 are not well-studied. It is known that benzene and its derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves non-covalent bonds and arrangements between monomers .
Cellular Effects
The cellular effects of this compound are not well-documented. Benzene and its derivatives have been shown to have significant effects on cells. For example, benzene has been shown to induce hematotoxicity, characterized by significantly reduced white blood cell counts .
Molecular Mechanism
Benzene and its derivatives are known to be highly clastogenic, producing chromosome aberrations, sister chromatid exchange, and micronuclei .
Temporal Effects in Laboratory Settings
Benzene and its derivatives have been shown to undergo thermally driven liquid-liquid phase separation (LLPS), which could potentially apply to this compound .
Dosage Effects in Animal Models
Benzene has been shown to have dose-response relationships in animals, with the nature of benzene metabolism being nonlinear .
Metabolic Pathways
Benzene is metabolized primarily in the liver to a series of phenolic and ring-opened products and their conjugates .
Subcellular Localization
The localization of proteins and other biomolecules within cells is an important aspect of cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-d3 can be synthesized through several methods, including:
Deuterium Exchange: This involves the exchange of hydrogen atoms in benzene with deuterium atoms using deuterium gas or deuterated solvents under specific conditions.
Catalytic Deuteration: Benzene is subjected to catalytic deuteration using deuterium gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange processes, ensuring high isotopic purity and yield. The process is optimized to minimize the loss of deuterium and maximize the efficiency of the exchange reaction .
Types of Reactions:
Substitution Reactions: this compound undergoes electrophilic aromatic substitution reactions similar to benzene. Common reactions include nitration, sulfonation, and halogenation.
Oxidation and Reduction: While benzene itself is relatively resistant to oxidation, under specific conditions, this compound can be oxidized to form compounds such as phenol or benzoic acid.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at temperatures around 50°C.
Sulfonation: Fuming sulfuric acid at elevated temperatures.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Nitration: Nitrothis compound
Sulfonation: this compound-sulfonic acid
Halogenation: Chlorothis compound or Bromothis compound.
Comparison with Similar Compounds
Benzene-1,2,4-d3: Another deuterated benzene with deuterium atoms at different positions.
Toluene-d8: A fully deuterated form of toluene.
Cyclohexane-d12: A fully deuterated form of cyclohexane.
Uniqueness: Benzene-1,3,5-d3 is unique due to its specific isotopic substitution pattern, which provides distinct advantages in NMR spectroscopy and isotopic labeling studies. Its symmetrical structure and high isotopic purity make it a preferred choice for precise analytical applications .
Properties
IUPAC Name |
1,3,5-trideuteriobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-NHPOFCFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583599 | |
Record name | (1,3,5-~2~H_3_)Benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1684-47-5 | |
Record name | (1,3,5-~2~H_3_)Benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1684-47-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does deuterium substitution in benzene, specifically in benzene-1,3,5-d3, impact the molecule's vibrational properties?
A1: Studies using microwave spectroscopy have shown that deuterium substitution in benzene leads to observable changes in the molecule's rotational constants and centrifugal distortion constants when complexed with rare gas atoms. [] This difference arises from the mass difference between hydrogen and deuterium, influencing the vibrational modes of the molecule and its interactions with other molecules.
Q2: this compound has been used to study the Jahn-Teller effect in benzene cation radicals. What insights have these studies provided?
A2: Electron Paramagnetic Resonance (EPR) studies on this compound cation radicals, alongside theoretical calculations, have shown that deuterium substitution affects the Jahn-Teller (J-T) distortion. [] While the ground state remains 2B2g of D2h symmetry regardless of deuteration, the undeuterated C–H bonds preferentially occupy positions with higher spin density in the distorted form. This suggests a relationship between isotopic substitution and the specific distortion pathway of the benzene cation radical.
Q3: What is the significance of studying the hyperfine splittings in the electron spin resonance (ESR) spectrum of this compound anion radical?
A3: Research indicates that the this compound anion radical, possessing threefold symmetry, does not exhibit lifting of degeneracy in its ESR spectrum, unlike its mono- or di-deuterated counterparts. [] This observation highlights the importance of symmetry in maintaining degeneracy within the system. Further investigation into the temperature dependence of hyperfine splittings in these radicals contributes to understanding the dynamic Jahn-Teller effect in benzene anions.
Q4: How can researchers separate a mixture containing benzene and its deuterated analogs, including this compound?
A4: Efficient separation of benzene and its deuterated forms, including this compound, can be achieved using techniques like reversed-phase and recycle liquid chromatography with monolithic capillary columns. [] This method, utilizing an alternate pumping-recycle system, allows for high theoretical plate numbers, leading to effective separation even for closely related isotopic isomers.
Q5: Mass spectrometry is a vital tool in analyzing complex mixtures. How has it been applied to study the charge separation of this compound dications?
A5: Researchers have employed a triple-sector mass spectrometer (BEQQ) to successfully resolve overlapping ion kinetic energy peaks originating from the charge separation of this compound dications. [] This technique allows for a detailed analysis of the charge separation process and calculation of kinetic energy releases, providing valuable information about the dication's fragmentation pathways.
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